4-Iodo-2,6-dimethylaniline
Description
Contextualization within Halogenated Anilines and Aryl Iodides
4-Iodo-2,6-dimethylaniline belongs to the classes of halogenated anilines and aryl iodides. cymitquimica.com Halogenated anilines are aniline (B41778) derivatives where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by a halogen. The presence of the iodine atom at the para-position and two methyl groups at the ortho-positions relative to the amino group gives this compound its distinct reactivity. cymitquimica.com
Aryl iodides are a class of organic compounds where an iodine atom is directly attached to an aromatic ring. The carbon-iodine (C-I) bond in aryl iodides is the least stable among the carbon-halogen bonds, making it a highly reactive and useful functional group in organic synthesis, particularly in cross-coupling reactions. smolecule.com
Significance in Organic Synthesis and Pharmaceutical Chemistry
The utility of this compound stems from its role as a versatile building block. researchgate.net The iodine atom can be readily substituted through various nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups onto the aniline scaffold. smolecule.com This reactivity is crucial in the construction of more complex molecules. smolecule.com
In pharmaceutical chemistry, this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in several compounds investigated for their potential biological activities. smolecule.com For instance, it is a documented intermediate in the synthesis of the antiretroviral agent Rilpivirine. researchgate.net
Overview of Research Trajectories for this compound
Current research involving this compound primarily focuses on its application in the synthesis of novel organic compounds. Researchers are exploring its use in various catalytic reactions to create new carbon-carbon and carbon-heteroatom bonds. smolecule.comresearchgate.net These synthetic endeavors aim to develop new materials and potential therapeutic agents. smolecule.comresearchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀IN |
| Molecular Weight | 247.08 g/mol |
| Melting Point | 52 °C |
| Boiling Point | 120 °C (at 0.998 Torr) |
| Density | 1.688±0.06 g/cm³ (Predicted) |
| pKa | 3.51±0.10 (Predicted) |
| InChI | 1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 |
| InChIKey | BJJSUOOEBCCLNY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1N)C)I |
| CAS Number | 4102-53-8 |
Data sourced from chemicalbook.comnih.govfda.govpharmacompass.com
Synthesis of this compound
A common method for the synthesis of this compound is the direct iodination of 2,6-dimethylaniline (B139824). researchgate.net This reaction is typically carried out using molecular iodine in the presence of a base and a suitable solvent system. researchgate.netgoogle.com One documented procedure involves reacting 2,6-dimethylaniline with iodine in a mixture of 1,4-dioxane (B91453) and pyridine. google.com The reaction proceeds with good yield and provides a straightforward route to the desired product. researchgate.netgoogle.com Another approach utilizes sodium bicarbonate as the base in a biphasic system of diethyl ether and water. researchgate.net
Chemical Reactivity and Important Reactions
The chemical reactivity of this compound is dominated by the presence of the iodine atom and the amino group on the aromatic ring.
Nucleophilic Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. smolecule.com This allows for the introduction of various nucleophiles at the C4 position.
Cross-Coupling Reactions: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. researchgate.net For example, it can be reacted with acrylonitrile (B1666552) in the presence of a palladium catalyst to form (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a key intermediate for Rilpivirine. researchgate.net
Reactions of the Amino Group: The amino group can undergo typical reactions of primary anilines, such as acylation, alkylation, and diazotization.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJSUOOEBCCLNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299250 | |
| Record name | 4-Iodo-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
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Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-53-8 | |
| Record name | 4-Iodo-2,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4102-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 128900 | |
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| Record name | 4102-53-8 | |
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| Record name | 4-Iodo-2,6-dimethylaniline | |
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| Record name | Benzenamine, 4-iodo-2,6-dimethyl | |
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Synthetic Methodologies and Reaction Optimization for 4 Iodo 2,6 Dimethylaniline
Direct Aromatic Iodination Strategies
Direct iodination of the aromatic ring of 2,6-dimethylaniline (B139824) is the most common approach for synthesizing the 4-iodo derivative. This electrophilic substitution reaction is influenced by the choice of iodinating agent and the reaction environment.
Molecular Iodine (I₂) Mediated Iodination of 2,6-Dimethylaniline
The use of molecular iodine (I₂) is a straightforward and frequently employed method for the iodination of 2,6-dimethylaniline. researchgate.net This approach is valued for its simplicity and the availability of the iodinating agent. researchgate.net
The reaction is typically conducted in a biphasic system, often utilizing a solvent like diethyl ether in conjunction with an aqueous solution of sodium bicarbonate. researchgate.net The sodium bicarbonate acts as a base to neutralize the hydroiodic acid (HI) formed during the reaction, which helps to drive the equilibrium towards the product. The reaction is stirred vigorously to ensure adequate mixing between the organic and aqueous phases. researchgate.net Other solvent systems, such as a mixture of 1,4-dioxane (B91453) and pyridine, have also been reported. In one procedure, the reaction is initiated at 0°C and then allowed to warm to room temperature.
Table 1: Solvent Systems for Molecular Iodine Mediated Iodination
| Solvent System | Base | Temperature |
| Diethyl Ether / Water | Saturated Sodium Bicarbonate | Room Temperature |
| 1,4-Dioxane / Pyridine | Pyridine | 0°C to Room Temperature |
To enhance the efficiency of iodination with molecular iodine, various catalytic systems and oxidizing agents can be employed. These additives help to generate a more potent electrophilic iodine species. Examples of such systems include the use of silver sulfate (B86663) (Ag₂SO₄) or iodic acid. researchgate.netresearchgate.net Another approach involves the use of sodium percarbonate (SPC) as an oxidizing agent in a mixture of ethyl acetate (B1210297) and acetic acid.
High yields, often nearly quantitative, have been reported for the direct iodination of 2,6-dimethylaniline with molecular iodine, particularly when the crude product is found to be pure by NMR analysis without the need for extensive purification like distillation. researchgate.netresearchgate.net For instance, a scalable protocol using molecular iodine and saturated sodium bicarbonate solution has been described, yielding the product in high purity and quantity. researchgate.net One documented large-scale synthesis yielded 91.8 grams of 4-iodo-2,6-dimethyl benzenamine from 50 grams of 2,6-dimethyl aniline (B41778), corresponding to a 90% yield. Smaller-scale preparations using a similar method have also reported yields ranging from 81% to 96%. researchgate.net
Table 2: Reported Yields for Molecular Iodine Mediated Iodination
| Scale | Yield | Reference |
| 50 g of 2,6-dimethylaniline | 90% | |
| Smaller Scale | 81% - 96% | researchgate.net |
Iodine Monochloride (ICl) and Related Reagents
Iodine monochloride (ICl) is a more reactive iodinating agent compared to molecular iodine and is often used for the iodination of anilines. researchgate.netresearchgate.net However, it is noted to be a hazardous, fuming liquid, which can present handling challenges. researchgate.netresearchgate.net The reaction is often carried out in glacial acetic acid.
N-Halosuccinimides (e.g., NIS) in Iodination Protocols
N-Iodosuccinimide (NIS) is another effective reagent for the iodination of aromatic compounds, including anilines. organic-chemistry.org It is considered a milder alternative to other iodinating agents. The reactivity of NIS can be enhanced by the use of acid catalysts. For example, the combination of NIS with a catalytic amount of trifluoroacetic acid has been shown to effectively iodinate substituted aromatic compounds under mild conditions. organic-chemistry.org
Ionic Liquid-Mediated Iodination
A contemporary and green approach to the synthesis of iodinated aromatic amines involves the use of ionic liquids as both the reagent and the reaction medium. This method offers significant advantages, including the elimination of volatile organic solvents and the potential for reagent recycling.
1-Butyl-3-methylpyridinium dichloroiodate (BMPDCI) has been identified as an effective ionic liquid iodinating reagent for the regioselective iodination of activated aromatic amines. researchgate.net This method provides a simple and efficient pathway for the synthesis of compounds such as 4-iodo-2,6-dimethylaniline. The ionic liquid acts as the source of iodine and facilitates the reaction, often leading to high yields of the desired product. The efficiency of this method is highlighted by its application to various activated aromatic and heteroaromatic amines.
Table 1: Reaction Parameters for Ionic Liquid-Mediated Iodination
| Parameter | Condition |
| Iodinating Agent | 1-Butyl-3-methylpyridinium Dichloroiodate (BMPDCI) |
| Substrate | Activated Aromatic Amines (e.g., 2,6-dimethylaniline) |
| Solvent | None (Solvent-free) |
| Base | None (Base-free) |
| Other Additives | None |
| Efficiency | Good to Excellent Yields |
| Recyclability | The ionic liquid can be recovered and recycled |
A primary advantage of the BMPDCI-mediated iodination is that the reaction proceeds under solvent-free and base-free conditions. researchgate.net This approach aligns with the principles of green chemistry by reducing chemical waste and avoiding the use of hazardous materials. The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly from the reaction mixture. Furthermore, the reaction does not require the presence of a base or any toxic heavy metals, further enhancing its environmental and safety profile. researchgate.net The ionic liquid itself can often be recovered and reused in subsequent reactions, making the process more economical and sustainable.
Indirect Synthetic Routes
Indirect synthetic routes to this compound involve multi-step processes that may offer advantages in terms of regioselectivity or the introduction of other functional groups. However, some named reactions are not applicable to this specific transformation.
The Fries rearrangement is a well-established organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. An analogous reaction, the anionic ortho-Fries rearrangement, applies to N-acyl anilides. This reaction facilitates the migration of an acyl group and is not a method for the introduction of a halogen atom onto the aromatic ring. Consequently, the Fries rearrangement is not a viable synthetic methodology for the preparation of this compound from 2,6-dimethylaniline.
Transition metal catalysis, particularly with palladium, offers powerful tools for the formation of carbon-halogen bonds through C-H activation. These methods are at the forefront of modern synthetic chemistry for creating functionalized aromatic compounds.
Contrary to formylation approaches, which would involve the conversion of an aryl halide to an aldehyde, a more relevant transition metal-catalyzed route to iodinated anilines is direct C-H iodination. Palladium-catalyzed C-H iodination has emerged as a significant strategy. In these reactions, a palladium catalyst activates a specific C-H bond on the aniline ring, allowing for its functionalization with an iodine source, such as molecular iodine (I₂). nih.gov
Transition Metal-Catalyzed Preparations
Purification and Characterization of Synthetic Products
Following the synthesis of this compound, a multi-step purification and characterization process is essential to isolate the compound in high purity and to verify its chemical identity and structural integrity.
Extraction and Crystallization Techniques
The initial crude product obtained from synthesis requires purification to remove unreacted starting materials, reagents, and byproducts. A common and effective methodology involves a combination of quenching, liquid-liquid extraction, and crystallization.
The first step in the workup procedure is to quench the reaction. This is often achieved by pouring the reaction mixture into an aqueous solution of a reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate. This step neutralizes any remaining oxidizing agents, like elemental iodine, converting them into colorless iodide salts.
Following quenching, liquid-liquid extraction is employed to separate the desired organic product from the aqueous phase. The crude product is partitioned between the aqueous layer and a water-immiscible organic solvent, such as methylene (B1212753) chloride or ethyl acetate. The organic layers are collected, combined, and subsequently dried over an anhydrous drying agent like sodium sulfate to remove residual water. The solvent is then removed under reduced pressure, yielding a solid crude product.
The final and most critical purification step is crystallization. Recrystallization of the crude solid from a suitable solvent system refines the product by separating the compound from impurities based on differences in solubility. For this compound, n-hexane has been shown to be an effective solvent for recrystallization, yielding the final product as white, needle-like crystals.
Table 1: Summary of Purification Steps for this compound
| Step | Technique | Description | Purpose |
| 1 | Quenching | The reaction mixture is added to an aqueous solution of a reducing agent (e.g., sodium sulfite). | To neutralize excess reagents like iodine. |
| 2 | Extraction | The product is separated from the aqueous phase using an organic solvent (e.g., methylene chloride). | To isolate the organic product from water-soluble impurities. |
| 3 | Drying | The combined organic extracts are treated with an anhydrous drying agent (e.g., sodium sulfate). | To remove dissolved water from the organic phase. |
| 4 | Evaporation | The organic solvent is removed under reduced pressure. | To obtain the crude solid product. |
| 5 | Crystallization | The crude solid is dissolved in a hot solvent (e.g., n-hexane) and allowed to cool slowly. | To achieve high purity of the final product. |
Spectroscopic Verification of Purity and Structure
To confirm the successful synthesis and purification of this compound, several spectroscopic techniques are utilized. These methods provide detailed information about the compound's molecular structure, purity, and functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic ring and methyl groups, and C-N stretching vibrations. The substitution pattern on the benzene (B151609) ring can also be inferred from the C-H bending vibrations in the fingerprint region of the spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides precise information about the hydrogen atom environment in the molecule. For this compound, the spectrum is expected to exhibit distinct signals:
A singlet corresponding to the six protons of the two equivalent methyl (-CH₃) groups.
A singlet for the two equivalent aromatic protons on the benzene ring.
A broad singlet for the two protons of the amine (-NH₂) group. bnmv.ac.in
¹³C NMR spectroscopy would further confirm the structure by showing the expected number of signals for the unique carbon atoms in the molecule.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can provide evidence of its elemental composition. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 247.08 g/mol . nih.gov The isotopic pattern of iodine would also be observable. The presence of a single major peak in the gas chromatogram indicates a high degree of purity. nih.govresearchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| IR Spectroscopy | N-H stretch (amine) | Characteristic absorption bands around 3300-3500 cm⁻¹ |
| C-H stretch (aromatic/aliphatic) | Bands around 2850-3100 cm⁻¹ | |
| ¹H NMR | Methyl Protons (-CH₃) | A single peak (singlet) integrating to 6H |
| Aromatic Protons (-CH) | A single peak (singlet) integrating to 2H | |
| Amine Protons (-NH₂) | A broad singlet integrating to 2H | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | A peak at m/z ≈ 247, corresponding to the molecular formula C₈H₁₀IN. nih.gov |
Reactivity and Mechanistic Organic Chemistry of 4 Iodo 2,6 Dimethylaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The reactivity and regioselectivity of these reactions are heavily influenced by the substituents present on the aromatic ring. wikipedia.org In the case of 4-iodo-2,6-dimethylaniline, the interplay between the amino group, the two methyl groups, and the iodine atom dictates the outcome of electrophilic attack.
The amino group (-NH₂) of the aniline (B41778) backbone is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions. This increased nucleophilicity makes these positions more susceptible to attack by electrophiles. wikipedia.org
The two methyl groups (-CH₃) at positions 2 and 6 are also activating groups and ortho, para-directors. They exert their influence primarily through an inductive effect, donating electron density to the ring and stabilizing the positively charged intermediate (arenium ion) formed during the reaction.
In this compound, the para position is already occupied by the iodine atom. The strong activating and directing effect of the amino group, reinforced by the two ortho methyl groups, would typically direct incoming electrophiles to the remaining ortho and para positions. However, since the positions ortho to the amino group are sterically hindered by the methyl groups, and the para position is blocked by iodine, the regioselectivity of further substitution is complex. While the amino group strongly activates the ring, the available positions for substitution are limited.
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -NH₂ (Amino) | Strongly Activating (Resonance) | ortho, para |
| -CH₃ (Methyl) | Activating (Inductive) | ortho, para |
| -I (Iodo) | Deactivating (Inductive), ortho, para-directing (Resonance) | ortho, para |
However, halogens are also ortho, para-directors. chegg.com This is because they possess lone pairs of electrons that can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho or para positions. uobabylon.edu.iq While the inductive effect deactivates the entire ring, the resonance effect is most significant at the ortho and para positions, making them more reactive than the meta position.
Nucleophilic Substitution Reactions
Aryl halides can undergo nucleophilic substitution, although the mechanisms differ from those of aliphatic halides. The presence of an iodine atom on the aromatic ring of this compound allows for such reactions to occur.
In nucleophilic aromatic substitution (SNAAr) reactions, the nature of the leaving group is a critical factor. For aryl halides, the leaving group ability often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.gov This "element effect" is particularly observed in activated aryl halides where the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex. nih.gov
However, the C-I bond is the weakest among the carbon-halogen bonds, which can make iodide a good leaving group in certain contexts. quora.com In reactions where the cleavage of the carbon-halogen bond is part of the rate-determining step, iodide's ability to depart as a stable anion becomes advantageous. quora.comfiveable.me The large size and high polarizability of the iodide ion contribute to its stability. longdom.org
The cleavage of the carbon-iodine bond in aryl iodides can proceed through several mechanisms. In traditional nucleophilic aromatic substitution, if the ring is sufficiently activated by electron-withdrawing groups, the reaction can proceed via an addition-elimination mechanism involving a Meisenheimer intermediate. longdom.orgmasterorganicchemistry.com However, this compound possesses electron-donating groups, making this pathway less favorable.
Alternative mechanisms for C-I bond cleavage include those involving transition metal catalysis, which are discussed in the following section. Recent research has also explored the activation of aryl iodides by palladium metalloradicals, leading to heterolytic cleavage of the C-I bond. rsc.org The photodissociation of the C-I bond in iodo-containing compounds is another pathway for cleavage, often proceeding through radical intermediates. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is a valuable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond makes it particularly suitable for oxidative addition to a low-valent transition metal center, which is often the initial step in the catalytic cycle. wikipedia.org
Several important cross-coupling reactions involving aryl iodides include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu It is a widely used method for the formation of biaryl compounds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org It is a versatile method for the synthesis of a wide range of aniline derivatives.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It is used to synthesize arylalkynes.
Heck Reaction: This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com
Stille Coupling: This reaction couples an organotin compound with an organic halide, catalyzed by palladium. ustc.edu.cn
Hiyama Coupling: This reaction involves the coupling of an organosilicon compound with an organic halide, catalyzed by palladium. nih.gov
Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by nickel or palladium. ustc.edu.cn
The choice of catalyst, ligands, base, and reaction conditions is crucial for the success of these coupling reactions. For instance, in a study evaluating coupling partners for acrylonitrile (B1666552), both this compound and its 4-bromo analog were considered. acs.org
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Iodide + Organoboron Compound | Palladium catalyst + Base | C-C (Aryl-Aryl) |
| Buchwald-Hartwig Amination | Aryl Iodide + Amine | Palladium catalyst + Base | C-N (Aryl-Amine) |
| Sonogashira Coupling | Aryl Iodide + Terminal Alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C-C (Aryl-Alkyne) |
| Heck Reaction | Aryl Iodide + Alkene | Palladium catalyst + Base | C-C (Aryl-Vinyl) |
Heck Reactions
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. wikipedia.orgmdpi.com It typically involves the reaction of an unsaturated halide, such as this compound, with an alkene in the presence of a base and a palladium catalyst to create a substituted alkene. wikipedia.org This reaction is pivotal in synthesizing complex molecules, including pharmaceuticals and fine chemicals. mdpi.com
A significant application of the Heck reaction involving this compound is its coupling with acrylonitrile. This specific reaction serves as a key step in the synthesis of pharmaceutical intermediates. researchgate.netresearchgate.net For instance, it is employed in the production pathway of Rilpivirine, an HIV-1 treatment medication. researchgate.net The reaction couples the aryl iodide with the alkene of acrylonitrile, forming a new carbon-carbon bond and yielding (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.
The general scheme for this transformation is as follows:
Scheme 1: Heck reaction of this compound with acrylonitrile.
In a documented industrial-scale process, this reaction achieved a high yield, demonstrating its efficiency and scalability. researchgate.netresearchgate.net
Table 1: Heck Reaction of this compound with Acrylonitrile
| Reactant 1 | Reactant 2 | Catalyst | Base/Solvent | Conditions | Product | Yield | Reference |
| This compound | Acrylonitrile | Pd/C | CH₃COONa / DMAC | N₂, 140 °C, 21 h | (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile | 81% | researchgate.netresearchgate.net |
The choice of catalyst is critical for the success of the Heck reaction. wikipedia.org Palladium complexes are the most common catalysts, with typical precursors including Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.orglibretexts.org These precursors generate the active Pd(0) species required for the catalytic cycle. libretexts.org
For the reaction between this compound and acrylonitrile, a notable catalyst system is palladium on carbon (Pd/C). researchgate.netresearchgate.net This heterogeneous catalyst is particularly advantageous for industrial applications due to its stability, ease of handling, and the ability to be recovered and potentially reused. The use of Pd/C can sometimes obviate the need for phosphine (B1218219) ligands, leading to what is termed a "ligandless" coupling. researchgate.net
In a specific example, the synthesis of an intermediate for Rilpivirine was successfully achieved using Pd/C in dimethylacetamide (DMAC) with sodium acetate (CH₃COONa) as the base. researchgate.netresearchgate.net The reaction proceeded at 140 °C under a nitrogen atmosphere, yielding the desired product in 81% yield after 21 hours. researchgate.net
While some Heck reactions can proceed without added ligands, particularly with highly reactive aryl iodides, ligands play a crucial role in stabilizing the palladium catalyst, increasing its activity, and influencing selectivity. mdpi.comlibretexts.org Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and BINAP, are commonly used. wikipedia.org Electron-donating ligands can facilitate the initial oxidative addition step of the aryl halide to the Pd(0) center, which is often rate-limiting. libretexts.org
However, the development of ligandless catalyst systems is a significant area of research aimed at reducing costs and simplifying purification. researchgate.net The successful use of Pd/C for the coupling of this compound with acrylonitrile is a prime example of such optimization. researchgate.net In this case, the optimization focused on developing an industrial-scale process. The screening of various parameters likely included catalyst loading, temperature, reaction time, and the choice of base and solvent to maximize yield and process efficiency. The selection of sodium acetate as the base and DMAC as the solvent at 140 °C represents the optimized conditions for this specific ligandless transformation. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents. nih.govmdpi.com
For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl, vinyl, or alkyl boronic acid or ester in the presence of a palladium catalyst and a base. The reaction would yield a substituted 2,6-dimethylaniline (B139824) derivative.
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Product Type |
| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or other Pd(0) complexes | K₂CO₃, Cs₂CO₃, or other bases | 4-Aryl-2,6-dimethylaniline |
The unprotected aniline group can sometimes pose challenges in cross-coupling reactions, but many Suzuki-Miyaura protocols are compatible with it. nih.gov Optimization often involves screening different palladium precatalysts (e.g., Pd(PPh₃)₄), ligands, bases (e.g., K₂CO₃, Cs₂CO₃), and solvent systems (e.g., toluene, DME/water) to achieve the desired product in high yield. studfile.net
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is unique in that it typically employs a dual catalyst system: a palladium catalyst and a copper(I) co-catalyst, along with an amine base which often serves as the solvent. organic-chemistry.org
In the context of this compound, the Sonogashira coupling would enable the synthesis of 4-alkynyl-2,6-dimethylaniline derivatives. The reaction is generally carried out under mild, anaerobic conditions. organic-chemistry.org
Table 3: Representative Sonogashira Coupling Reaction
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Product Type |
| This compound | Terminal Alkyne (R-C≡CH) | Pd complex (e.g., PdCl₂(PPh₃)₂) + CuI | Amine (e.g., Triethylamine, Diethylamine) | 4-(Alkynyl)-2,6-dimethylaniline |
It is worth noting that substrates similar to this compound, such as p-iodoaniline, have been reported to be unstable under certain Sonogashira conditions, leading to the formation of palladium black and byproducts. reddit.com This suggests that careful optimization of the catalyst system, ligands, and temperature may be necessary to achieve a successful coupling with this compound, potentially utilizing lower temperatures or copper-free protocols to enhance substrate stability. reddit.comnih.gov
Stille and Negishi Cross-Couplings
The Stille and Negishi reactions are powerful palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds, expanding the synthetic utility of this compound.
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of Stille reactions is the stability of organostannanes to air and moisture. wikipedia.org The primary drawback is the toxicity of the tin reagents. organic-chemistry.org For this compound, the reaction would proceed with an organostannane to form various coupled products.
The Negishi coupling utilizes organozinc reagents, which are more reactive than the corresponding organoboron or organotin compounds. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for faster reactions and the coupling of more challenging substrates. However, organozinc reagents are sensitive to air and moisture, requiring stricter anhydrous reaction conditions. wikipedia.org The reaction can be catalyzed by either palladium or nickel complexes. organic-chemistry.org
Table 4: Representative Stille and Negishi Coupling Reactions
| Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Product Type |
| Stille | This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-Substituted-2,6-dimethylaniline |
| Negishi | This compound | Organozinc (R-ZnX) | Pd or Ni complex | 4-Substituted-2,6-dimethylaniline |
Both reactions significantly broaden the scope of molecules that can be synthesized from this compound, allowing for the introduction of a wide variety of alkyl, vinyl, aryl, and alkynyl groups.
Buchwald-Hartwig C-N and C-O Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.orgresearchgate.net
Given its structure as an aryl iodide, this compound is a highly suitable electrophilic partner for this reaction. Aryl iodides are often more reactive than the corresponding bromides or chlorides in the oxidative addition step, which is typically the rate-determining step of the catalytic cycle. While specific studies detailing the use of this compound in this reaction are not extensively documented in readily available literature, its chemical properties align with those of effective substrates. The reaction would theoretically proceed as follows:
Catalyst System : A palladium(0) source, often generated in situ from a precursor like Pd₂(dba)₃ or Pd(OAc)₂, is used in conjunction with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).
Reaction : this compound would react with a primary or secondary amine in the presence of the palladium catalyst and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
Product : The reaction would yield a new N-aryl compound, specifically a substituted N-(2,6-dimethylphenyl)aniline derivative.
Analogously, the Buchwald-Hartwig reaction can be adapted for C-O bond formation to synthesize diaryl ethers from aryl halides and phenols. In this context, this compound could be coupled with various phenols to produce the corresponding 4-phenoxy-2,6-dimethylaniline derivatives.
Hiyama Cross-Coupling
The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms C-C bonds by coupling an organosilane with an organic halide. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the organosilane, which is typically achieved using a fluoride (B91410) source (like TBAF) or a base to form a hypervalent silicon species that facilitates transmetalation to the palladium center. nih.govcore.ac.uk
As an organic iodide, this compound is an excellent substrate for Hiyama coupling, generally showing high reactivity. wikipedia.org The established catalytic cycle involves:
Oxidative addition of the C-I bond of this compound to a Pd(0) catalyst.
Transmetalation of the organic group from the activated organosilane to the Pd(II) complex.
Reductive elimination of the final product, regenerating the Pd(0) catalyst.
This methodology would allow for the introduction of various aryl, alkenyl, or alkyl groups at the 4-position of the 2,6-dimethylaniline core, making it a versatile tool for carbon skeleton elaboration. For instance, coupling with phenyltrimethoxysilane (B147435) would yield 4-phenyl-2,6-dimethylaniline.
Chan-Lam Coupling
The Chan-Lam coupling reaction enables the formation of aryl-heteroatom bonds (C-N, C-O, C-S) using a copper catalyst, typically with aryl boronic acids as the arylating agent. wikipedia.orgorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig reaction, Chan-Lam couplings are often performed under milder conditions, frequently at room temperature and open to the air. wikipedia.org
However, the standard Chan-Lam protocol involves the coupling of an amine or alcohol with an aryl boronic acid. A variation, known as the Chan-Lam-Evans (CLE) arylation of amines, can use aryl halides. In such a scenario, this compound could potentially serve as the electrophile, reacting with nucleophiles like amines, amides, or phenols in the presence of a copper catalyst (e.g., Cu(OAc)₂, CuI) and a suitable ligand. This would provide an alternative, palladium-free route to the synthesis of substituted aniline derivatives. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
While specific examples employing this compound in Chan-Lam couplings are not widely reported, its reactivity as an aryl iodide makes it a plausible substrate for such copper-catalyzed transformations. rsc.orgnih.gov
Derivatization Studies for Analytical Applications
Reaction with N,N-Dimethylaniline for Iodide Determination
The analytical determination of iodide ions (I⁻) in various samples can be achieved through a derivatization process that ultimately forms a quantifiable molecule. A well-established method involves the oxidation of iodide and subsequent reaction with an aromatic amine.
However, the specific reaction outlined—the use of this compound in a reaction with N,N-Dimethylaniline for iodide determination—is not described in the scientific literature. From a chemical standpoint, this reaction is not feasible for iodide quantification. The established analytical method involves the derivatization of the iodide ion itself using N,N-dimethylaniline, a process that produces 4-iodo-N,N-dimethylaniline, a different compound from the subject of this article.
The scientifically documented procedure for iodide determination does not utilize this compound as a reagent. Instead, the process is as follows:
Iodide ions (I⁻) in a sample are oxidized to molecular iodine (I₂). This is typically accomplished using a mild oxidizing agent like 2-iodosobenzoate to ensure selectivity and prevent further oxidation to iodate (B108269) (IO₃⁻). rsc.org
The newly formed iodine (I₂) then reacts with a scavenger molecule, N,N-dimethylaniline, through electrophilic aromatic substitution.
This reaction yields 4-iodo-N,N-dimethylaniline, which is a stable derivative that can be extracted and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS). rsc.org
Therefore, this compound is not involved in this analytical derivatization method for iodide.
In the established method for iodide determination, the kinetics are optimized for the reaction between molecular iodine and N,N-dimethylaniline. Research has shown that this derivatization reaction is very rapid. The conversion of iodide to 4-iodo-N,N-dimethylaniline is typically complete within one minute under optimal pH conditions (around pH 6.4). rsc.org This fast reaction time allows for real-time analysis and high sample throughput. Optimization studies focus on parameters like the choice of oxidizing agent, pH, and extraction solvent to ensure rapid and complete derivatization for sensitive and accurate iodide quantification.
Analytical Detection via Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds in a complex mixture. In the context of this compound, GC-MS plays a crucial role in its detection and quantification. The compound is amenable to GC analysis due to its volatility, and its mass spectrum provides a unique fragmentation pattern that allows for its unambiguous identification. nih.gov
The electron impact mass spectrum of this compound shows a characteristic molecular ion peak, which corresponds to the molecular weight of the compound. researchgate.net Further fragmentation of the molecular ion leads to the formation of several daughter ions, which are indicative of the compound's structure. These fragmentation patterns are highly reproducible and can be used to confirm the presence of this compound in a sample.
In a specific application, GC-MS was used for the determination of iodide by derivatizing it to 4-iodo-N,N-dimethylaniline. researchgate.netnih.govrsc.org The derivatization reaction involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline, yielding 4-iodo-N,N-dimethylaniline. This derivative is then extracted and analyzed by GC-MS. researchgate.netnih.govrsc.org The method was found to be highly sensitive, with a detection limit of 8 ng/L for iodide. researchgate.netnih.govrsc.org
A comparison of different gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines, including compounds structurally related to this compound, has been conducted. nih.gov This study highlighted the effectiveness of GC-MS, particularly when coupled with tandem mass spectrometry (GC-MS/MS), for achieving low limits of detection and high precision. nih.govd-nb.info
Table 1: GC-MS Parameters for Analysis of Iodinated Aromatic Amines
| Parameter | Value |
|---|---|
| Column | Rxi-5Sil MS, 30 m × 0.25 mm × 0.25 µm |
| Interface Temperature | 250 °C |
| Ion Source Temperature | 160 °C |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Acquisition Mode | Single-Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Ionization Gas (for NCI) | Isobutane |
Note: This table presents typical parameters and may vary depending on the specific analytical method. nih.gov
Comparison with other Derivatizing Reagents (e.g., 2,6-Diisopropylaniline)
While this compound itself is not primarily used as a derivatizing reagent, the broader class of aniline derivatives is widely employed for this purpose in analytical chemistry. transparencymarketresearch.comresearchgate.net Derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as GC-MS. libretexts.org This often involves increasing the volatility, thermal stability, or detectability of the analyte. nih.gov
Aromatic amines, including aniline derivatives, are utilized in various derivatization reactions. researchgate.net For instance, they can be converted into amides, sulfonamides, or other derivatives that are more amenable to GC-MS analysis. who.int The choice of derivatizing reagent depends on the specific analyte and the analytical goals.
In the context of comparing derivatizing reagents, factors such as reaction efficiency, stability of the derivative, and the chromatographic and mass spectrometric properties of the resulting product are considered. nih.gov While a direct comparison of this compound with 2,6-diisopropylaniline (B50358) as a derivatizing reagent is not extensively documented in the provided search results, the principles of such a comparison can be inferred. 2,6-Diisopropylaniline, with its bulky isopropyl groups, might offer different steric and electronic properties compared to the methyl and iodo substituents of this compound. These differences could influence the reactivity of the amino group and the properties of the resulting derivatives.
For example, a study comparing five different amine-derivatization methods highlighted that no single reagent is universally superior and that the choice depends on the specific application. nih.gov
Other Notable Reactions
The Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring and are a fundamental tool in organic synthesis. wikipedia.org These reactions typically involve an electrophilic aromatic substitution mechanism. wikipedia.orglibretexts.org However, the presence of an amino group on the aromatic ring, as in this compound, presents a challenge for traditional Friedel-Crafts reactions. The amino group is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. researchgate.netnih.gov
Despite this challenge, Friedel-Crafts reactions involving anilines can be achieved under specific conditions or with modified catalysts. nih.gov Theoretical studies on the Friedel-Crafts alkylation of N,N-dimethylaniline with alkenes catalyzed by a gold(I) complex have shown that the reaction proceeds through an electrophilic aromatic substitution mechanism. nih.govnih.gov The catalyst activates the alkene, which then attacks the electron-rich aromatic ring. nih.govnih.gov The para-substituted product is generally favored. nih.gov
Given the structure of this compound, with activating methyl groups and a deactivating but ortho, para-directing iodo group, its reactivity in Friedel-Crafts reactions would be influenced by a combination of these electronic and steric factors.
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com The product is a β-amino carbonyl compound known as a Mannich base. wikipedia.orgchemistrysteps.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as the electrophile. adichemistry.comchemistrysteps.com
Primary aromatic amines can participate in Mannich reactions. adichemistry.com Therefore, this compound, being a primary amine, could potentially undergo this reaction. The reaction would involve the condensation of this compound with an aldehyde and an enolizable carbonyl compound. Mannich bases are valuable synthetic intermediates and have applications in the synthesis of various biologically active molecules. researchgate.netsemanticscholar.orgrasayanjournal.co.in
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of α-amino acids and other amine derivatives. nih.gov
The Petasis reaction is known to be compatible with a wide range of amines, including anilines. organic-chemistry.orgmdpi.com Therefore, this compound could serve as the amine component in a Petasis reaction. The reaction would involve mixing this compound, a carbonyl compound (e.g., an α-keto acid), and a boronic acid. The reaction is often carried out under mild conditions and can exhibit high stereoselectivity. nih.gov The versatility of the Petasis reaction makes it a valuable method for creating diverse libraries of compounds for drug discovery. wikipedia.orgnih.gov
Advanced Spectroscopic and Computational Investigations
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Iodo-2,6-dimethylaniline. Each technique offers unique insights into the molecular framework.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on the analysis of similar structures and the known electronic effects of the substituents on the aniline (B41778) ring. The iodine atom exerts a deshielding inductive effect, while the amino group is a strong electron-donating group, and the methyl groups are weakly electron-donating.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The two aromatic protons are chemically equivalent due to the molecule's symmetry and would appear as a single singlet. The amine protons would likely appear as a broad singlet, and the six equivalent protons of the two methyl groups would also produce a sharp singlet.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Due to symmetry, four signals are expected for the aromatic carbons and one signal for the two equivalent methyl carbons. The carbon atom bonded to the iodine (C4) would be significantly influenced by the heavy atom effect.
The following tables present the predicted chemical shifts (δ) in ppm.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H (positions 3, 5) | ~ 7.2-7.4 | Singlet |
| Amine N-H₂ | ~ 3.5-4.0 | Broad Singlet |
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-NH₂) | ~ 145-148 |
| C2, C6 (C-CH₃) | ~ 125-128 |
| C3, C5 (C-H) | ~ 138-140 |
| C4 (C-I) | ~ 85-90 |
IR and FTIR spectroscopy identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is characterized by the vibrational modes of the primary amine, the substituted aromatic ring, and the carbon-iodine bond.
Key characteristic absorption bands expected for this compound include:
N-H Stretching: Primary aromatic amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comorgchemboulder.com
Aromatic C-H Stretching: These vibrations are generally observed as weak to medium bands just above 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine group is expected to appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com
Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring typically produce several bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-N Stretching: For aromatic amines, a strong band corresponding to the C-N stretching vibration is expected between 1250 and 1335 cm⁻¹. orgchemboulder.comwikieducator.org
C-I Stretching: The carbon-iodine bond vibration is expected to produce a band in the far-infrared region, typically around 500-600 cm⁻¹.
Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Asymmetric N-H Stretch | 3400 - 3500 | Medium |
| Symmetric N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| N-H Bend (Scissoring) | 1580 - 1650 | Medium |
| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1335 | Strong |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. When coupled with Gas Chromatography (GC-MS), it provides separation and identification of individual components of a mixture.
The mass spectrum of this compound shows a distinct molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern is influenced by the stability of the aromatic ring and the nature of the substituents. The carbon-iodine bond is often the weakest and prone to cleavage. docbrown.info
GC-MS data indicates a molecular ion peak [M]⁺ at m/z 247. nih.gov The most prominent fragmentation involves the loss of the iodine atom.
Plausible Fragmentation Pattern in Mass Spectrometry
| m/z | Ion Formula | Identity/Origin |
|---|---|---|
| 247 | [C₈H₁₀IN]⁺ | Molecular Ion [M]⁺ |
| 232 | [C₇H₇IN]⁺ | Loss of a methyl radical (·CH₃) from [M]⁺ |
| 127 | [I]⁺ | Iodine cation from C-I bond cleavage |
| 120 | [C₈H₁₀N]⁺ | Loss of an iodine radical (·I) from [M]⁺ |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. The spectrum of this compound is dominated by the aniline chromophore. Aniline itself typically shows two primary absorption bands: a strong band around 230-240 nm (π → π* transition) and a weaker band around 280-290 nm (n → π* transition), the latter being attributed to the excitation of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital of the benzene ring.
Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. For aromatic compounds like this compound, the most intense Raman bands are often associated with the symmetric vibrations of the benzene ring.
While a specific Raman spectrum for this compound is not publicly documented, the analysis of related substituted anilines suggests that prominent peaks would include the symmetric "ring breathing" mode and other skeletal vibrations of the substituted aromatic ring. arxiv.org
Computational Chemistry Studies
Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful predictive tool to complement experimental spectroscopic data. These in silico studies can calculate molecular geometries, electronic properties, and predict various spectra with a high degree of accuracy.
For the class of substituted anilines, computational models have been successfully used to:
Predict Spectroscopic Data: DFT calculations can predict ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR and Raman spectra. nrel.govrsc.org This is particularly valuable when experimental data is unavailable or ambiguous.
Analyze Electronic Structure: Calculations can determine the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). These parameters are crucial for understanding the molecule's reactivity, particularly its susceptibility to electrophilic or nucleophilic attack.
Establish Structure-Property Relationships: By calculating various physicochemical parameters for a series of related anilines, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate molecular structure with biological activity or metabolic fate. wpmucdn.comresearchgate.net For instance, the partial atomic charge on the amine nitrogen has been identified as a key parameter in predicting the likelihood of N-acetylation in aniline derivatives. wpmucdn.com
For this compound specifically, DFT methods could be employed to optimize its three-dimensional structure, calculate its vibrational modes to aid in the assignment of experimental IR and Raman spectra, and predict its NMR chemical shifts to confirm its structural identity.
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like this compound. These calculations can predict a wide range of molecular properties, from optimized geometry to complex electronic behaviors.
Geometry Optimization and Molecular Conformations
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, DFT calculations are used to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data) This table is for illustrative purposes as specific literature data was not found.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-I | 2.10 | C-C-I | 119.5 |
| C-N | 1.40 | C-C-N | 121.0 |
| C-C (aromatic) | 1.39 - 1.41 | H-N-H | 112.0 |
| C-C (methyl) | 1.51 | C-C-C (ring) | 118.0 - 121.0 |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is typically localized on the electron-rich aniline ring and the amino group, which possess lone pair electrons. The LUMO, conversely, is often distributed over the aromatic system and can be influenced by the electron-withdrawing nature of the iodine atom. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity.
Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data) This table is for illustrative purposes as specific literature data was not found.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.50 |
| LUMO | -0.80 |
| Energy Gap (ΔE) | 4.70 |
Vibrational Frequencies and Potential Energy Distribution
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies, one can identify the characteristic vibrational modes associated with specific functional groups. The Potential Energy Distribution (PED) analysis further allows for the precise assignment of these vibrational modes, detailing the contribution of each bond stretching, angle bending, or torsional motion to a particular frequency.
Key vibrational modes for this compound would include the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl groups, C-N and C-I stretching, and various ring deformation modes. Comparing the calculated spectrum with experimental data allows for a detailed confirmation of the molecular structure.
Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. DFT calculations can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
The structure of this compound, with its electron-donating amino and methyl groups and an electron-withdrawing iodine atom attached to a π-conjugated system, suggests potential for NLO activity. The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's second-order NLO response.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excitations from the ground state to various excited states. The results can be used to simulate the UV-Visible absorption spectrum of the molecule, predicting the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).
Theoretical Studies on Metallation Mechanisms
The amino group and the iodine atom in this compound make it a candidate for various metal-catalyzed reactions, including metallation. Theoretical studies can elucidate the mechanisms of these reactions by mapping the potential energy surface. This involves identifying transition states and intermediates to determine the most favorable reaction pathway and calculating the activation energies. For instance, DFT can be used to model the oxidative addition of the C-I bond to a metal center or the directed metallation of the aromatic ring, providing insights into the role of the substrate, catalyst, and reaction conditions.
Quantitative Structure-Activity Relationships (QSAR) for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound and related anilines, QSAR models have been developed to predict various activities, including toxicity, biodegradability, and potential therapeutic effects. These models mathematically correlate molecular descriptors with observed biological responses.
Several studies have highlighted the importance of hydrophobicity, electronic properties, and steric factors in determining the activity of substituted anilines. nih.gov For instance, hydrophobicity is often a key determinant of toxicity. nih.govresearchgate.net In contrast, electronic and steric properties are more influential in modeling biodegradation. nih.gov
QSAR models for the toxicity of substituted anilines have been established using descriptors such as the logarithm of the 1-octanol/water partition coefficient (log K_ow) and the lowest unoccupied molecular orbital energy (E_LUMO). nih.gov These models have demonstrated satisfactory predictive power for the toxicity of polar narcotics, including substituted anilines and chlorophenols. nih.gov The correlation coefficients (r²) for these models typically range from 0.75 to 0.92. nih.gov
In the context of carcinogenicity of aromatic amines, QSAR models have indicated that hydrophobicity plays a significant role in modulating the potency of carcinogens. oup.com On the other hand, electronic and steric characteristics are crucial for distinguishing between carcinogenic and non-carcinogenic amines. oup.com These models often align with the known mechanisms of action of aromatic amines, which involve metabolic activation to reactive electrophiles. oup.com
Furthermore, QSAR studies have been employed to predict the lipophilicity of aniline derivatives. nih.gov Descriptors such as the Barysz matrix, hydrophilicity factor, Moriguchi octanol-water partition coefficient, electrophilicity, and van der Waals volume have been found to be effective in modeling lipophilicity. nih.gov
The following table summarizes findings from various QSAR studies on compounds related to this compound, detailing the class of compounds, the investigated activity, and the key molecular descriptors used in the models.
| Compound Class | Investigated Activity | Key Molecular Descriptors | Reference |
| Substituted Anilines | Toxicity and Biodegradability | Hydrophobicity, Electronic Properties, Steric Properties | nih.gov |
| Substituted Anilines and Chlorophenols | Toxicity to Pseudokirchneriella subcapitata | log K_ow (hydrophobicity), E_LUMO (hydrogen bonding donor capacity) | nih.gov |
| Substituted Anilines | Interaction with submitochondrial particles | Hammett electronic parameter | researchgate.net |
| Aromatic Amines | Rodent Carcinogenicity | log P (hydrophobicity), E_HOMO, E_LUMO (electronic reactivity), Steric characteristics | oup.com |
| Aniline Derivatives | Lipophilicity (logP) | Barysz matrix (SEigZ), Hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), Electrophilicity (ω/eV), van der Waals volume (vWV) | nih.gov |
| Iodinated Analogues of Trimetoquinol | β2-adrenoceptor binding affinity | Molar refraction (MR), Hydrophobic constant (π), Resonance parameter (R) | nih.gov |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivatives | In vitro cytotoxic activity | Steric and electrostatic fields (from 3D-QSAR) | nih.gov |
Another table presents more specific details on the QSAR models developed for predicting the toxicity of substituted anilines.
| Endpoint | Organism/System | QSAR Model Equation (Conceptual) | Key Findings | Reference |
| Acute Toxicity | Daphnia magna, Poecilia reticulata, Lymnaea stagnalis | Toxicity = f(log K_OW, Q-, Q+, E_HOMO, E_LUMO) | Toxicity increases with hydrophobicity and to a lesser extent with decreasing LUMO energies and increasing absolute charges. | researchgate.net |
| Inhibition of Photosynthesis and Growth | Pseudokirchneriella subcapitata | log(1/EC50) = a * log K_ow + b * E_LUMO + c | Both hydrophobicity and hydrogen bonding capacity are significant predictors of toxicity. | nih.gov |
| Carcinogenicity | Rodents | Activity = f(log P, electronic parameters, steric parameters) | Hydrophobicity modulates potency, while electronic and steric factors differentiate carcinogens from non-carcinogens. | oup.com |
These QSAR studies collectively underscore the multifaceted nature of structure-activity relationships in aniline derivatives. The predictive models generated from this research are valuable tools for estimating the biological activities of new or untested compounds, thereby guiding the design of safer chemicals and more effective therapeutic agents. oup.com
Applications in Advanced Chemical Synthesis
Pharmaceutical Intermediates
4-Iodo-2,6-dimethylaniline has established itself as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Its well-defined structure and reactivity are indispensable for creating complex molecular architectures found in modern therapeutics. nbinno.com The high purity of this compound is crucial for ensuring the quality and efficacy of the final drug products.
A primary and well-documented application of this compound is its role as a central intermediate in the manufacturing of Rilpivirine. nbinno.combloomtechz.com Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infections. researchgate.net The synthesis of Rilpivirine is a multi-step process where this compound is used to construct a key fragment of the final drug molecule. wikipedia.org
One of the pivotal steps in the synthesis of a Rilpivirine precursor involves the Mizoroki-Heck reaction. researchgate.net In this process, this compound is coupled with acrylonitrile (B1666552) using a palladium catalyst. researchgate.netwikipedia.org The Heck reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, is highly efficient for this transformation. researchgate.net
The reaction is typically carried out under specific conditions, as detailed in various synthetic protocols. A common method involves using a palladium on carbon (Pd/C) catalyst in the presence of a base like sodium acetate (B1210297) (CH₃COONa) and a high-boiling solvent such as N,N-dimethylacetamide (DMAC) at elevated temperatures. researchgate.net This reaction yields (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, a crucial intermediate that forms the cyanovinyl-dimethylphenyl portion of the Rilpivirine molecule. researchgate.netwikipedia.org
Table 1: Representative Conditions for the Heck Reaction in Rilpivirine Synthesis
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkene | Acrylonitrile |
| Catalyst | Palladium on Carbon (Pd/C) |
| Base | Sodium Acetate (CH₃COONa) |
| Solvent | N,N-Dimethylacetamide (DMAC) |
| Temperature | 140 °C |
| Atmosphere | Nitrogen (N₂) |
| Reaction Time | ~21 hours |
| Reported Yield | ~81% |
Source: ResearchGate. researchgate.net
Beyond its specific role in Rilpivirine synthesis, this compound and its structural analogs, 4-iodo-2,6-dialkylanilines, are recognized as versatile building blocks in medicinal chemistry. nbinno.com The presence of the iodine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse molecular fragments. This versatility makes it a valuable starting material for creating libraries of novel compounds during the drug discovery process. nbinno.com Its specific structure is utilized in pharmaceutical research to aid in the development of new therapeutic agents. nbinno.com
The unique steric and electronic properties of this compound make it a useful synthon for the design of specialized ligands used in catalysis. Ligands are organic molecules that bind to a central metal atom to form a catalyst complex. The nature of the ligand profoundly influences the catalyst's activity and selectivity. The 2,6-dimethylaniline (B139824) framework can be incorporated into larger molecular structures to create sterically hindered environments around a metal center, which can be advantageous for controlling the outcome of catalytic reactions.
Synthesis of Rilpivirine and its Precursors
Agrochemical and Dye Synthesis
While the predominant application of this compound is in the pharmaceutical industry, its structural components are relevant to the agrochemical and dye synthesis sectors. Organic iodine compounds are widely used as intermediates in the manufacturing of agrochemicals and dyestuffs. worldiodineassociation.com
The aniline (B41778) backbone is a fundamental precursor for a vast array of synthetic dyes, typically involving a diazotization reaction followed by coupling to form vibrant azo dyes. bloomtechz.combritannica.com Furthermore, the uniodinated parent compound, 2,6-dimethylaniline, is explicitly identified as a versatile intermediate for both the dye and agrochemical industries, used to produce pesticides, herbicides, and various colorants. nbinno.com Similarly, related compounds like 4-iodoaniline (B139537) are used in the manufacture of modern herbicides and pesticides. sarex.com Although direct, large-scale applications of this compound in these specific fields are not as extensively documented as its pharmaceutical uses, its chemical nature positions it as a potential intermediate for creating specialized, high-performance products in these areas.
Materials Science Applications
This compound is identified as a chemical building block with potential applications in the development of advanced materials. Its molecular structure is conducive to the synthesis of specialized polymers and organic compounds utilized in materials science.
Synthesis of Materials with Special Optical and Electrical Properties
While specific, widely commercialized optical or electrical materials derived directly from this compound are not extensively documented in public literature, the compound is categorized as a building block for optical and electronic materials. bldpharm.com The utility of similar iodoaniline derivatives in creating organic electronic materials, such as components for organic light-emitting diodes (OLEDs), is recognized. The potential for this compound in this field stems from its chemical structure. The presence of the iodo-group allows for its integration into larger, conjugated molecular systems through cross-coupling reactions. Such extended π-conjugated systems are a fundamental characteristic of many materials with desirable photophysical, optical, and electrical properties. The dimethylaniline portion of the molecule can also influence the electronic properties and solubility of resulting polymers or materials.
Reagent in Organic Synthesis
The primary value of this compound in a synthetic context lies in the reactivity of its carbon-iodine bond, which allows it to serve as a foundational component for constructing more elaborate molecules. nbinno.com
Facilitating Carbon-Iodine Bond Formation
The synthesis of this compound is itself an example of carbon-iodine bond formation. It is typically prepared via the direct electrophilic iodination of 2,6-dimethylaniline. In one documented procedure, 2,6-dimethylaniline is treated with iodine in a solvent system to yield the final product.
Once formed, the carbon-iodine bond in this compound is instrumental in subsequent reactions. The iodine atom functions as an excellent leaving group, which facilitates its participation in numerous synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. researchgate.net This reactivity is crucial for forging new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable precursor in multi-step syntheses.
Creation of Complex Molecular Structures
This compound is a vital intermediate and building block used in the synthesis of complex organic molecules. nbinno.com Its defined structure and reactivity make it an ideal starting material for constructing intricate molecular architectures, most notably in the pharmaceutical industry. nbinno.com
A prominent example of its application is in the synthesis of Rilpivirine, an antiviral medication used to treat HIV-1. nbinno.comresearchgate.net In a key step of the Rilpivirine synthesis, this compound is used as a starting material to create a more complex intermediate. researchgate.net This transformation highlights the compound's role as a foundational scaffold upon which molecular complexity is built.
The following table details a specific, documented reaction where this compound is used to synthesize a key intermediate for Rilpivirine. researchgate.net
| Reactants | Reagents/Catalysts | Conditions | Product Yield |
| This compound | Sodium Acetate (CH₃COONa), Palladium on Carbon (Pd/C) | Dimethylacetamide (DMAC), N₂, 140 °C, 21 hours | 81% |
| Acrylonitrile |
This reaction demonstrates how the reactive carbon-iodine bond on the this compound scaffold is leveraged in a palladium-catalyzed Heck-type reaction to form a new carbon-carbon bond with acrylonitrile, significantly increasing the complexity of the molecule in a single, high-yielding step. researchgate.net
Analytical Method Development and Quality Control
Trace Analysis of Impurities
Trace analysis of impurities involves the detection and quantification of minute quantities of unwanted chemical substances in a sample. In the pharmaceutical industry, this is crucial for controlling the levels of potentially harmful compounds that may arise during the synthesis of drug substances.
Genotoxic impurities are compounds that have the potential to damage DNA, which can lead to mutations and potentially cancer. sciencescholar.us Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of such impurities in pharmaceutical products. sciencescholar.us The analytical challenge lies in detecting these impurities at very low concentrations, often in the parts per million (ppm) range, within a complex matrix of the active pharmaceutical ingredient. sciencescholar.usnih.gov
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. nih.govresearchgate.net For the analysis of genotoxic impurities, HPLC methods must be developed and validated to ensure they are sensitive, specific, accurate, and precise. nih.gov
A typical HPLC method for the trace analysis of genotoxic impurities would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase, a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation of the impurities from the API and from each other. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities.
Detection is a critical component of the HPLC system. For aromatic compounds like iodo-dimethylaniline isomers, a UV detector is commonly used. researchgate.net To achieve the high sensitivity required for genotoxic impurity analysis, more advanced detectors such as a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS), providing both high sensitivity and structural information for confident identification. nih.gov
Method validation is performed according to ICH guidelines and includes the evaluation of parameters such as specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.gov
Table 1: Representative HPLC Method Parameters for the Analysis of Iodo-dimethylaniline Impurities
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
In the synthesis of certain pharmaceutical compounds, isomers of key intermediates can be formed as impurities. For instance, in processes involving 4-Iodo-2,6-dimethylaniline, the presence of its isomer, 3-Iodo-2,6-dimethylaniline, is a possibility. nbinno.com As these isomers can have different toxicological profiles, it is crucial to have an analytical method that can separate and quantify them.
An appropriately developed HPLC method can resolve these positional isomers. The slight differences in their polarity due to the different positions of the iodine atom on the aromatic ring can be exploited for their separation on a suitable stationary phase with an optimized mobile phase. The validation of such a method would need to demonstrate its ability to distinguish between the two isomers and quantify them accurately at the required low levels.
Table 2: Representative Validation Data for the Quantification of Iodo-dimethylaniline Isomers
| Parameter | 3-Iodo-2,6-dimethylaniline | This compound |
| Limit of Detection (LOD) | 0.1 ppm | 0.1 ppm |
| Limit of Quantification (LOQ) | 0.3 ppm | 0.3 ppm |
| Linearity (Correlation Coefficient) | >0.999 | >0.999 |
| Accuracy (Recovery %) | 95-105% | 95-105% |
| Precision (RSD %) | < 5% | < 5% |
Quantification of Genotoxic Impurities in Pharmaceutical Products
Speciation of Iodine in Environmental and Biological Matrices
Iodine is an essential trace element, and its different chemical forms, or species, have varying bioavailability and reactivity in environmental and biological systems. The primary inorganic forms of iodine in these matrices are iodide (I⁻) and iodate (B108269) (IO₃⁻).
The determination of iodide and iodate concentrations is important for understanding marine biogeochemistry and for ensuring the quality of iodized salt, a key tool in combating iodine deficiency disorders. nih.gov
Several analytical techniques can be used for the speciation of iodine. One common approach involves the use of ion chromatography (IC) coupled with a detector such as a UV-Vis spectrophotometer or a mass spectrometer. Different species can be separated based on their interaction with the ion-exchange column.
Another established method is gas chromatography-mass spectrometry (GC-MS), which often requires a derivatization step to make the iodine species volatile. For instance, iodide can be oxidized in the presence of N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline, which can then be extracted and analyzed by GC-MS. nih.govresearchgate.netrsc.org This method can be highly sensitive, with detection limits in the nanogram per liter range. nih.govrsc.org The recovery rates for spiked samples in seawater and salt analysis are typically high, ranging from 96.8% to 104.3%. rsc.org
The analysis of iodine species in complex matrices like seawater or salt solutions often requires a sample preparation step to remove interfering substances and to concentrate the analytes. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govrsc.org
In SPE, the sample is passed through a cartridge containing a solid adsorbent material. The analytes of interest are retained on the adsorbent while the matrix components are washed away. The analytes are then eluted from the cartridge with a small volume of a suitable solvent. This process not only cleans up the sample but also concentrates the analytes, thereby improving the sensitivity of the subsequent analysis. For the analysis of derivatized iodine species, a LiChrolut EN cartridge has been shown to be effective for sample clean-up. nih.govrsc.org
Application of GC-MS for Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the quantitative determination of this compound. This method offers a combination of high-resolution chromatographic separation and highly selective and sensitive mass spectrometric detection, making it ideal for analyzing this compound in various matrices. The quantitative analysis of this compound is critical in process chemistry to monitor reaction completion, in quality control to determine purity and quantify impurities, and in environmental analysis to detect trace levels of the compound.
A typical quantitative GC-MS method involves the development of a specific protocol that is then rigorously validated to ensure its accuracy, precision, and reliability. The method is often based on the principles of analyzing related aromatic amine compounds, with specific parameters optimized for this compound.
Methodological Approach
The development of a quantitative GC-MS method for this compound involves several key steps. Initially, a suitable capillary column is selected to achieve optimal separation from potential impurities and matrix components. A common choice is a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
The gas chromatograph's operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to ensure good peak shape and resolution. A splitless injection mode is often employed for trace analysis to maximize the amount of analyte reaching the detector.
The mass spectrometer is typically operated in Electron Ionization (EI) mode. For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred over full scan mode. SIM mode significantly enhances sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte, thereby reducing chemical noise from the matrix and co-eluting substances.
An internal standard is often used to improve the precision and accuracy of the quantification. The internal standard should be a compound that is chemically similar to this compound but does not co-elute with it or any other components in the sample.
Detailed Research Findings
Research into the quantitative analysis of analogous iodinated aromatic compounds and dimethylaniline derivatives provides a strong basis for establishing a robust GC-MS method for this compound. Studies on similar compounds have demonstrated the effectiveness of GC-MS for achieving low detection limits and high accuracy.
For instance, a study on the analysis of various iodinated derivatives of aromatic amines utilized a GC-MS system with a triple-quadrupole mass spectrometer (GC-MS/MS) for enhanced selectivity. nih.gov The method involved a splitless injection and a temperature ramp program to effectively separate the analytes. nih.gov The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode, which provides even greater specificity than SIM mode. nih.gov
Another relevant study detailed the determination of iodide by derivatizing it to 4-iodo-N,N-dimethylaniline, a structurally similar compound, followed by GC-MS analysis. nih.govresearchgate.net This research established a rectilinear calibration curve over a wide concentration range and achieved a very low limit of detection, highlighting the sensitivity of GC-MS for iodo-aniline compounds. nih.govresearchgate.net
The table below outlines a typical set of optimized GC-MS parameters for the quantitative analysis of this compound, based on methodologies for related compounds.
Table 1: Optimized GC-MS Parameters for Quantitative Analysis of this compound
| Parameter | Value |
|---|---|
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temp 60 °C (hold 2 min), ramp at 15 °C/min to 200 °C, then ramp at 25 °C/min to 300 °C (hold 5 min) |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored (m/z) | Quantifier ion: 247 (M+); Qualifier ions: 120, 91 |
Method Validation
A critical aspect of quantitative analysis is method validation, which ensures the reliability of the results. The validation process assesses several key performance characteristics of the analytical method.
Linearity: The linearity of the method is established by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the peak area response against the concentration of the analyte. The correlation coefficient (R²) is calculated to assess the linearity, with a value greater than 0.995 generally considered acceptable.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio of the chromatographic peak.
Precision and Accuracy: Precision refers to the closeness of repeated measurements, usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measured value to the true value, often determined by analyzing spiked samples at known concentrations and calculating the percent recovery.
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is known as specificity. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.
The following table summarizes typical validation results for a GC-MS method for the quantitative analysis of this compound.
Table 2: Method Validation Data for Quantitative Analysis of this compound
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.07 µg/mL |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
| Specificity | No interference from related substances or matrix components observed |
Future Directions and Emerging Research Areas
Development of More Sustainable Synthetic Pathways
The traditional synthesis of iodinated anilines often involves reagents and conditions that are not environmentally benign. Research is increasingly focused on developing "greener" and more efficient methods for producing 4-Iodo-2,6-dimethylaniline. A key area of development is the move away from harsh iodinating agents towards more sustainable alternatives.
Recent protocols have demonstrated the effective and selective para-iodination of aniline (B41778) derivatives using molecular iodine under mild conditions. researchgate.net One such method involves the reaction of the parent aniline with molecular iodine in a pyridine/dioxane mixture at low temperatures, offering a controlled and high-yielding pathway to the desired product. researchgate.net Another approach utilizes N-iodosuccinimide (NIS) in the solid state, which significantly reduces reaction times to mere minutes and simplifies the work-up procedure, avoiding the need for hazardous solvents. researchgate.net These methods represent a significant improvement over older procedures that may have used more toxic reagents or produced more substantial waste streams. The focus is on improving the "E-factor" (Environmental Factor), which measures the mass ratio of waste to the desired product, and developing processes that allow for the recovery and recycling of reagents. researchgate.net
Table 1: Comparison of Synthetic Approaches for Iodination of Anilines
| Method | Iodinating Agent | Key Advantages | Reference |
|---|---|---|---|
| Pyridine/Dioxane | Molecular Iodine (I₂) | Mild conditions, controlled reaction, good yield. | researchgate.net |
| Solid-State Grinding | N-Iodosuccinimide (NIS) | Very short reaction times (5-8 min), high yields (94-99%), solvent-free, simple work-up. | researchgate.net |
| Iodine(III)-Mediated | Hypervalent Iodine Reagents | Clean, non-toxic, efficient under mild conditions. | researchgate.net |
Exploration of Novel Catalytic Transformations
The carbon-iodine bond in this compound is a versatile functional group for forming new carbon-carbon and carbon-nitrogen bonds, making it an ideal substrate for catalytic cross-coupling reactions. Palladium-catalyzed reactions, in particular, represent a cornerstone of modern organic synthesis, and this compound is an excellent substrate for such transformations. nih.gov
A prominent example is its use in a Heck reaction with acrylonitrile (B1666552) to synthesize a key precursor for Rilpivirine. researchgate.netresearchgate.net In this transformation, a palladium catalyst facilitates the coupling of the aryl iodide with the alkene, a critical step in building the complex molecular architecture of the final drug. researchgate.netresearchgate.net
Future research is aimed at expanding the range of catalytic reactions in which this compound can participate. This includes exploring its use in other well-known palladium-catalyzed couplings like the Suzuki, Stille, and Sonogashira reactions to access a diverse array of derivatives. youtube.com Furthermore, the aniline scaffold itself is being investigated for the design of new ligands for transition metal catalysis, where the specific steric and electronic properties imparted by the iodo and methyl groups could lead to catalysts with novel reactivity and selectivity. nih.gov
Table 2: Palladium-Catalyzed Reactions Utilizing Aryl Halides
| Reaction Name | Coupling Partner | Bond Formed | Potential Application |
|---|---|---|---|
| Heck | Alkene | Carbon-Carbon (C-C) | Synthesis of Rilpivirine intermediates. researchgate.net |
| Suzuki | Organoboron Compound | Carbon-Carbon (C-C) | Creation of biaryl structures for materials science and medicinal chemistry. |
| Sonogashira | Terminal Alkyne | Carbon-Carbon (C-C) | Synthesis of conjugated systems for electronic materials. |
| Buchwald-Hartwig | Amine | Carbon-Nitrogen (C-N) | Formation of complex tri- and tetra-substituted anilines. |
Advanced Applications in Targeted Drug Delivery and Imaging
The unique structure of this compound, featuring a heavy iodine atom, makes it and its derivatives promising candidates for advanced biomedical applications, particularly in the field of medical imaging. The development of molecular imaging agents for positron emission tomography (PET) is a major focus in diagnosing neurodegenerative diseases like Alzheimer's. nih.govmedlink.com
PET imaging relies on radiotracers that can specifically bind to biological targets in the brain, such as amyloid-beta (Aβ) plaques. medlink.comnih.gov Many successful PET tracers are fluorine-18 (B77423) or carbon-11 (B1219553) labeled molecules. nih.gov The iodine atom on compounds like this compound can be replaced with a radioactive isotope of iodine (e.g., Iodine-123 for SPECT imaging) or serve as a synthetic handle to introduce other radiolabels. Research into novel PET ligands for Alzheimer's has explored various chemical scaffolds, and iodo-aniline derivatives have been investigated as precursors for these imaging agents. semanticscholar.org The development of tracers that can cross the blood-brain barrier and bind with high affinity to Aβ plaques is a critical goal, and the lipophilicity and electronic properties of the this compound scaffold make it an attractive starting point for designing such molecules. auntminnie.com
While direct applications in targeted drug delivery are less developed, the potential exists to use this compound as a building block for creating conjugates that can carry a therapeutic payload to a specific site in the body. The aniline group provides a reactive site for attaching linkers and targeting moieties. This remains an emerging area ripe for future investigation.
Integration with Flow Chemistry and Automated Synthesis
The pharmaceutical industry is increasingly adopting flow chemistry to improve the efficiency, safety, and scalability of chemical synthesis. nih.govresearchgate.net This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. This approach offers precise control over reaction parameters like temperature and mixing, which can lead to higher yields and purities. researchgate.net
The synthesis and subsequent reactions of this compound are well-suited for integration with flow chemistry. Halogenation reactions, which can be highly exothermic, are managed more safely in flow reactors due to superior heat transfer. researchgate.net Similarly, multistep processes, such as the synthesis of Rilpivirine intermediates from this compound, can be "telescoped" in a flow system. nih.govd-nb.info This involves linking multiple reaction steps together without isolating the intermediates, significantly reducing production time and waste. nih.gov
Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analysis, could enable the rapid production and derivatization of this key intermediate. openresearchlibrary.org Such systems would allow chemists to quickly generate libraries of related compounds for drug discovery and process optimization, accelerating the development of new medicines.
Q & A
Q. How can the synthesis of 4-iodo-2,6-dimethylaniline be optimized using thin-layer chromatography (TLC) for reaction monitoring?
To optimize synthesis, TLC (SiO₂ stationary phase, ethyl acetate/cyclohexane 2:8 v/v) can track the conversion of 2,6-dimethylaniline (Rf = 0.60) to this compound (Rf = 0.55). Excess iodine is quenched with sodium thiosulfate until the aqueous phase becomes colorless, ensuring reaction completion .
Q. What spectroscopic and physical property data are critical for characterizing this compound?
Key data include:
Q. What storage conditions are required to maintain this compound stability?
Store under inert gas (N₂ or Ar) at 2–8°C to prevent degradation or unintended reactions, particularly given its sensitivity to oxidation and light .
Q. Which HPLC parameters are suitable for quantifying this compound in complex mixtures?
A reverse-phase HPLC method with UV detection is effective. Column selection (C18), mobile phase (e.g., acetonitrile/water with 0.1% formic acid), and flow rate (1.0 mL/min) should be optimized for resolution. This avoids costly LC-MS setups while achieving reliable quantification .
Advanced Research Questions
Q. How can hypochlorite interference be mitigated during the analysis of this compound in environmental samples?
Residual hypochlorite or chlorine dioxide can alter analyte concentrations. Adding ascorbic acid as a quenching agent before derivatization stabilizes the compound, ensuring accurate HPLC-UV results .
Q. What kinetic insights exist for reactions involving this compound and hypochlorous acid/hypochlorite?
The reaction rate of 2,6-dimethylaniline derivatives with hypochlorite depends on pH and temperature. Pseudo-first-order kinetics under controlled conditions (e.g., buffered solutions at 25°C) can be modeled to predict degradation pathways .
Q. How is this compound utilized in synthesizing photoresponsive materials?
It serves as a precursor for diazenes (e.g., (E)-1,2-bis(4-iodo-2,6-dimethylphenyl)diazene) and fluorinated analogs (e.g., 4-iodo-2,6-difluoroaniline), which exhibit light-induced structural changes applicable to molecular switches or actuators .
Q. What toxicological implications arise from this compound exposure in biological systems?
Studies on structurally similar compounds (e.g., 2,6-dimethylaniline) show DNA adduct formation and tumor-promoting activity in rodent models. Metabolic pathways (e.g., cytochrome P450-mediated oxidation) should be investigated to assess mutagenic potential .
Q. How can method validation for this compound quantification address discrepancies between HPLC and LC-MS results?
Cross-validate using spiked recovery tests and calibration curves. While HPLC is cost-effective, LC-MS provides higher sensitivity for trace analysis. Statistical comparisons (e.g., Student’s t-test) can resolve data contradictions, ensuring robustness across methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
